molecular formula C26H40N4O8S B608148 ITMN-4077 CAS No. 790305-05-4

ITMN-4077

Cat. No. B608148
CAS RN: 790305-05-4
M. Wt: 568.686
InChI Key: MXGKXZHTCMUVEE-JXUUZEIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ITMN-4077 is a macrocyclic inhibitor against Hepatitis C Virus (HCV) NS3 protease . It is used for research purposes and not for human use .


Molecular Structure Analysis

The chemical formula of ITMN-4077 is C26H40N4O8S . Its exact mass is 568.2567 and its molecular weight is 568.686 . The detailed molecular structure is not provided in the search results.

Scientific Research Applications

Hepatitis C Virus (HCV) Research

ITMN-4077 is a macrocyclic inhibitor against the Hepatitis C Virus (HCV) NS3 protease . The NS3 protease is an enzyme that plays a crucial role in the lifecycle of the HCV, and inhibiting this enzyme can prevent the virus from replicating.

Mechanism of Action: ITMN-4077 works by inhibiting the HCV NS3 protease, an enzyme that the virus uses to cleave its own proteins into functional units. By inhibiting this enzyme, ITMN-4077 prevents the virus from properly processing its proteins, which in turn prevents the virus from replicating .

Experimental Procedures: In experimental procedures, ITMN-4077 is typically dissolved in DMSO to create a stock solution, which can then be diluted as needed for the experiment . The compound has a molecular weight of 568.68 and a formula of C26H40N4O8S .

Technical Details: The EC50 of ITMN-4077, which is the concentration of the compound that gives half-maximal response, is 2131 nM . This indicates the potency of ITMN-4077 in inhibiting the HCV NS3 protease.

Mechanism of Action

Target of Action

ITMN-4077 is a macrocyclic inhibitor that primarily targets the Hepatitis C Virus (HCV) NS3 protease . The NS3 protease plays a crucial role in the lifecycle of the HCV, making it an attractive target for antiviral drugs.

Mode of Action

ITMN-4077 interacts with the HCV NS3 protease, inhibiting its activity . The inhibition of the NS3 protease disrupts the replication of the HCV, thereby reducing the viral load in the body.

Biochemical Pathways

The NS3 protease is involved in the processing of the HCV polyprotein, a critical step in the replication of the virus. By inhibiting the NS3 protease, ITMN-4077 disrupts this process, preventing the production of new virus particles .

Result of Action

The primary result of ITMN-4077’s action is the reduction of the HCV viral load in the body. By inhibiting the NS3 protease, ITMN-4077 prevents the replication of the virus, leading to a decrease in the number of virus particles .

Safety and Hazards

ITMN-4077 is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . It is for research use only and not for human or veterinary use .

properties

IUPAC Name

tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGKXZHTCMUVEE-JXUUZEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 58798563

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.